An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Bromo-5-(4-methylphenyl)phenol
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Bromo-5-(4-methylphenyl)phenol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For novel compounds such as 3-Bromo-5-(4-methylphenyl)phenol, where established spectral data may not be publicly available, a predictive approach grounded in the fundamental principles of NMR and analysis of analogous structures is critical. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR chemical shifts for 3-Bromo-5-(4-methylphenyl)phenol. We will dissect the molecule's structure to forecast the chemical environment of each nucleus, explaining the electronic effects of the hydroxyl, bromo, and 4-methylphenyl (tolyl) substituents. Furthermore, this document outlines a detailed, field-proven protocol for the experimental acquisition and validation of these spectra, designed for researchers and scientists in drug development and chemical research.
Molecular Structure and Predicted Spectroscopic Features
The structural characterization of 3-Bromo-5-(4-methylphenyl)phenol is paramount for understanding its chemical properties and potential applications. The molecule consists of a central phenol ring substituted with a bromine atom and a 4-methylphenyl group at the meta positions relative to the hydroxyl group. This substitution pattern dictates a unique electronic environment for each proton and carbon, which can be predicted and resolved by NMR spectroscopy.
The numbering convention used for the assignment of NMR signals is presented in the diagram below.
Caption: Molecular structure of 3-Bromo-5-(4-methylphenyl)phenol with atom numbering.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to show distinct signals for the phenolic hydroxyl proton, the three protons on the phenol ring, the four protons on the tolyl ring, and the three methyl protons. The predicted chemical shifts (in ppm, relative to TMS) are based on the additive effects of the substituents.
Phenolic Ring Protons (Ring A)
-
-OH Proton (C1-OH): The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[1][2][3] In a non-protic, hydrogen-bond-accepting solvent like DMSO-d₆, it is expected to appear as a sharp singlet significantly downfield, potentially in the 9.0-10.0 ppm range.[4] In a less polar solvent like CDCl₃, it would be further upfield, likely between 4.5-6.0 ppm , and may be broader.[3][4]
-
H2, H4, H6 Protons: These three protons are in unique chemical environments.
-
H2: This proton is ortho to the electron-donating -OH group and meta to both the electron-withdrawing -Br and the tolyl group. It is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H4 and H6. Its chemical shift is predicted to be around 6.8-7.0 ppm .
-
H4: Situated between the -Br and tolyl substituents, H4 is expected to be the most shielded of the three aromatic protons on this ring. It will appear as a triplet with a small coupling constant (t, J ≈ 2.0 Hz) and is predicted in the range of 6.7-6.9 ppm .
-
H6: This proton is ortho to the -OH group and ortho to the tolyl group, making it subject to both shielding from the hydroxyl and potential anisotropic effects from the adjacent ring. It is expected to be a triplet (or doublet of doublets) and appear around 6.9-7.1 ppm .
-
4-Methylphenyl Ring Protons (Ring B)
The protons on the tolyl ring will appear as a classic AA'BB' system, often simplified as two doublets, characteristic of a 1,4-disubstituted benzene ring.
-
H2'/H6' Protons: These protons are ortho to the phenol-substituted carbon (C1'). They are expected to resonate downfield due to the proximity of the other aromatic ring. A chemical shift in the range of 7.3-7.5 ppm is predicted, appearing as a doublet.[5][6]
-
H3'/H5' Protons: These protons are ortho to the electron-donating methyl group. They will be more shielded than H2'/H6' and are predicted to appear as a doublet around 7.1-7.3 ppm .[7]
-
-CH₃ Protons: The methyl protons will give a sharp singlet signal. The typical chemical shift for a methyl group on a benzene ring is around 2.3-2.4 ppm.[6] A value of approximately 2.35 ppm is expected.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals: 6 for the substituted phenol ring and 5 for the tolyl substituent (4 aromatic carbons and one methyl carbon), as C3'/C5' and C2'/C6' are equivalent by symmetry.
Phenolic Ring Carbons (Ring A)
-
C1 (C-OH): The carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen. Its signal is predicted to be in the 155-158 ppm range.
-
C3 (C-Br): The direct attachment of bromine causes a shielding effect (heavy atom effect) compared to what might be expected from electronegativity alone. The C3 signal is predicted to be around 120-123 ppm .
-
C5 (C-C1'): This carbon is attached to the tolyl group and is expected to be significantly deshielded, appearing around 142-145 ppm .
-
C2, C4, C6: These carbons bearing hydrogen atoms will have shifts influenced by their position relative to the substituents.
-
C2: Ortho to -OH and meta to -Br and the tolyl group. Predicted around 110-113 ppm .
-
C4: Para to -OH and ortho to both -Br and the tolyl group. Predicted around 115-118 ppm .
-
C6: Ortho to both -OH and the tolyl group. Predicted around 114-117 ppm .
-
4-Methylphenyl Ring Carbons (Ring B)
-
C1' (Quaternary): The carbon atom attached to the phenol ring. Its chemical shift will be influenced by the other ring, and it is predicted to be in the range of 137-140 ppm .[6]
-
C4' (C-CH₃): The carbon bearing the methyl group. It is also a quaternary carbon, predicted around 136-139 ppm .[6][8]
-
C2'/C6': These carbons are ortho to the point of attachment to the phenol ring. They are expected at 129-131 ppm .
-
C3'/C5': These carbons are meta to the point of attachment and ortho to the methyl group. They are predicted to resonate at a similar value, around 128-130 ppm .[7][8]
-
-CH₃ Carbon: The methyl carbon signal is expected in the aliphatic region, typically around 20-22 ppm .[6]
Summary of Predicted NMR Data
The following tables summarize the predicted chemical shifts for 3-Bromo-5-(4-methylphenyl)phenol.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Atom | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |
|---|---|---|---|---|
| C1-OH | 4.5 - 6.0 | br s | - | 1H |
| H2 | 6.8 - 7.0 | t (dd) | J ≈ 2.0 Hz | 1H |
| H4 | 6.7 - 6.9 | t | J ≈ 2.0 Hz | 1H |
| H6 | 6.9 - 7.1 | t (dd) | J ≈ 2.0 Hz | 1H |
| H2'/H6' | 7.3 - 7.5 | d | J ≈ 8.0 Hz | 2H |
| H3'/H5' | 7.1 - 7.3 | d | J ≈ 8.0 Hz | 2H |
| -CH₃ | ~2.35 | s | - | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Atom | Predicted δ (ppm) |
|---|---|
| C1 | 155 - 158 |
| C2 | 110 - 113 |
| C3 | 120 - 123 |
| C4 | 115 - 118 |
| C5 | 142 - 145 |
| C6 | 114 - 117 |
| C1' | 137 - 140 |
| C2'/C6' | 129 - 131 |
| C3'/C5' | 128 - 130 |
| C4' | 136 - 139 |
| -CH₃ | 20 - 22 |
Experimental Protocol for NMR Data Acquisition
To validate the predicted chemical shifts, a rigorous and systematic experimental approach is required. The following protocol provides a self-validating workflow for acquiring high-quality 1D and 2D NMR data.
Workflow Diagram
Caption: Experimental workflow for the acquisition and analysis of NMR data.
Detailed Methodologies
1. Sample Preparation:
-
Accurately weigh 10-15 mg of 3-Bromo-5-(4-methylphenyl)phenol.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Causality: CDCl₃ is a standard choice for general organic compounds. However, to observe a sharp, well-defined -OH proton signal, anhydrous DMSO-d₆ is superior as it minimizes proton exchange and forms strong hydrogen bonds.[2]
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[9]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Spectrometer Setup and 1D Spectra Acquisition:
-
Use a spectrometer operating at a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm (from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2 seconds. Causality: This delay allows for nearly complete T1 relaxation of most protons, ensuring accurate signal integration.
-
Number of Scans (ns): 16-32 scans.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: ~240 ppm (from -10 to 230 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds. Causality: While longer delays are better for quaternary carbons, 2s provides a good compromise between signal-to-noise and experiment time.
-
Number of Scans (ns): 1024 or more, as ¹³C is much less sensitive than ¹H.
-
3. 2D Spectra Acquisition for Unambiguous Assignment:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, which is essential for confirming the connectivity of H2-H4-H6 on the phenol ring and the H2'/H6' to H3'/H5' relationship on the tolyl ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons they are attached to. It will definitively link each proton signal (except the -OH) to its corresponding carbon signal.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. Causality: This is the most powerful tool for assigning the non-protonated (quaternary) carbons (C1, C3, C5, C1', C4') by observing their correlations to nearby protons. For example, the methyl protons (~2.35 ppm) should show a correlation to C3'/C5', C4', and C1'.
4. Data Processing:
-
Apply exponential multiplication (line broadening) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, followed by manual phase correction and baseline correction for all spectra.
-
Calibrate the spectra by setting the TMS signal to 0.00 ppm.
-
Integrate the ¹H NMR signals to confirm the proton count for each resonance.
-
Use the correlation peaks in the 2D spectra to build the molecular framework and assign every ¹H and ¹³C chemical shift definitively.
Conclusion
This guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of 3-Bromo-5-(4-methylphenyl)phenol, grounded in the established principles of substituent effects. The tabulated chemical shifts serve as a reliable starting point for researchers. By following the detailed experimental workflow, scientists can confidently acquire and interpret the NMR data, leading to an unambiguous structural confirmation of the molecule. The synergy between predictive analysis and rigorous experimental validation is a cornerstone of modern chemical characterization.
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